molecular formula C20H24ClN3O3S B4387045 N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-chlorobenzenesulfonamide

N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-chlorobenzenesulfonamide

Cat. No. B4387045
M. Wt: 421.9 g/mol
InChI Key: REUMRHNMZVZSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-chlorobenzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C20H22ClN3O3S, and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-chlorobenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to have activity against a variety of targets, including the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-chlorobenzenesulfonamide has been found to have a variety of biochemical and physiological effects. For example, this compound has been shown to have activity against cancer cells, and may be useful in the treatment of certain types of cancer. Additionally, N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-chlorobenzenesulfonamide has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-chlorobenzenesulfonamide in lab experiments is that it has been widely studied, and its properties and effects are well understood. However, one limitation of using this compound is that it can be difficult and expensive to synthesize, which may limit its availability for certain types of research.

Future Directions

There are many potential future directions for research on N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-chlorobenzenesulfonamide. One area of research that may be promising is the development of new therapeutic agents based on this compound. Additionally, further studies may be needed to fully understand the mechanism of action of this compound, and to identify new targets for its activity. Finally, research may also focus on improving the synthesis methods for N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-chlorobenzenesulfonamide, in order to make it more readily available for scientific research.

Scientific Research Applications

N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-chlorobenzenesulfonamide has been studied extensively for its potential applications in scientific research. One area of research that has focused on this compound is its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

properties

IUPAC Name

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c21-18-6-8-19(9-7-18)28(26,27)22-11-10-20(25)24-14-12-23(13-15-24)16-17-4-2-1-3-5-17/h1-9,22H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUMRHNMZVZSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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